molecular formula C17H14ClNO B2973598 (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one CAS No. 1798431-25-0

(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one

Cat. No. B2973598
CAS RN: 1798431-25-0
M. Wt: 283.76
InChI Key: CKTSEVLGRUTHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, commonly known as CP-544326, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications. CP-544326 belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways.

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds, including those similar to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, has been extensively explored for their potential applications in materials science and molecular electronics. For instance, the facile preparation and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives have been detailed, revealing insights into their structural and electronic properties through various spectroscopic techniques and computational studies (Khalid et al., 2020). These compounds exhibit potential for applications in nonlinear optics and as molecular switches due to their unique electronic configurations and photophysical properties.

Molecular Architecture

Research has also focused on the development of supramolecular architectures through the self-assembly of chalcone derivatives and substituted diazo-β-diketones. The study of pyridyl chalcones and their ability to form complex structures via non-covalent interactions highlights the potential of these compounds in designing new materials with specific optical or electronic properties (Prajapati et al., 2008). Such research underscores the importance of (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one and related compounds in the development of advanced materials.

Catalytic Activity

The catalytic properties of palladium(II) complexes, incorporating ligands structurally related to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, have been explored for their efficacy in facilitating the Heck reaction. This research highlights the significance of these compounds in synthetic chemistry, offering a pathway to efficiently create carbon-carbon bonds, a foundational aspect of organic synthesis (Das et al., 2009).

Optical Properties

The exploration of the optical properties of compounds similar to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one has led to the synthesis of new chromophores with potential applications in organic electronics and photonics. Studies on extended π-conjugated organic materials based on methyl pyridinium compounds demonstrate the impact of molecular structure on the optical and nonlinear optical properties, offering insights into the design of novel materials for electronic and photonic applications (Antony et al., 2019).

properties

IUPAC Name

(2E,4Z)-1-(2-chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-13(11-14-5-3-2-4-6-14)7-8-16(20)15-9-10-19-17(18)12-15/h2-12H,1H3/b8-7+,13-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTSEVLGRUTHGK-ZXAHDXGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=CC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.